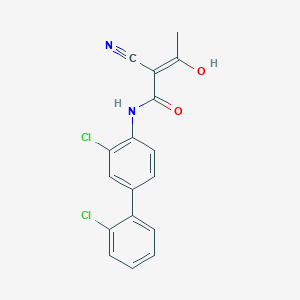
Dhodh-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhodh-IN-4 is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme that plays a crucial role in the de novo synthesis of pyrimidine nucleotides. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and autoimmune diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dhodh-IN-4 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Analyse Chemischer Reaktionen
Types of Reactions
Dhodh-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Dhodh-IN-4 has a wide range of scientific research applications, including:
Wirkmechanismus
Dhodh-IN-4 exerts its effects by inhibiting the activity of DHODH, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a depletion of intracellular pyrimidine pools, resulting in the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately cell death. The molecular targets and pathways involved include the mitochondrial respiratory chain and various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Brequinar: Another DHODH inhibitor with similar therapeutic applications.
Leflunomide: An immunosuppressive drug that also inhibits DHODH.
Teriflunomide: A metabolite of leflunomide used in the treatment of multiple sclerosis.
Uniqueness of Dhodh-IN-4
This compound is unique due to its high potency and selectivity for human DHODH. It has shown promising results in preclinical studies, particularly in the context of cancer therapy, where it has demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells .
Eigenschaften
Molekularformel |
C17H12Cl2N2O2 |
|---|---|
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
(Z)-N-[2-chloro-4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10(22)13(9-20)17(23)21-16-7-6-11(8-15(16)19)12-4-2-3-5-14(12)18/h2-8,22H,1H3,(H,21,23)/b13-10- |
InChI-Schlüssel |
KEZXIYKJTYTGOO-RAXLEYEMSA-N |
Isomerische SMILES |
C/C(=C(\C#N)/C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2Cl)Cl)/O |
Kanonische SMILES |
CC(=C(C#N)C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


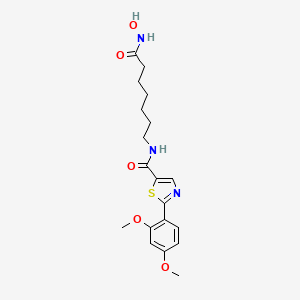
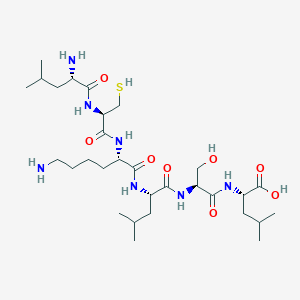

![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)





![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)

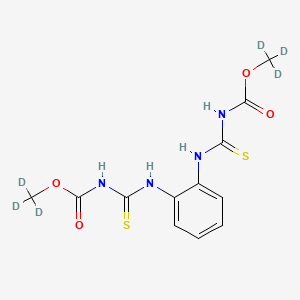
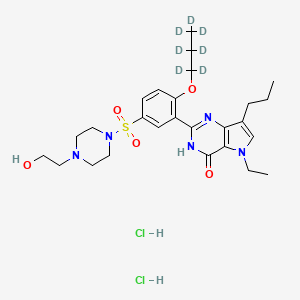
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
